molecular formula C14H14F2N2S2 B2462140 3-(2,6-Difluorophenyl)-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole-2-thione CAS No. 866153-90-4

3-(2,6-Difluorophenyl)-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole-2-thione

Cat. No.: B2462140
CAS No.: 866153-90-4
M. Wt: 312.4
InChI Key: LWYDDCLGQDQBBL-UHFFFAOYSA-N
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Description

3-(2,6-Difluorophenyl)-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole-2-thione is a synthetic organic compound characterized by its unique structural features, including a thiazole ring, a difluorophenyl group, and a pyrrolidinylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Difluorophenyl)-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole-2-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone, the thiazole ring is formed through a cyclization reaction.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a difluorobenzene derivative reacts with the thiazole intermediate.

    Attachment of the Pyrrolidinylmethyl Group: The final step involves the alkylation of the thiazole compound with a pyrrolidinylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for scalability, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Difluorophenyl)-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole-2-thione can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiazole ring or the difluorophenyl group.

    Substitution: The pyrrolidinylmethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, 3-(2,6-Difluorophenyl)-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole-2-thione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development. Studies may focus on its efficacy, selectivity, and toxicity profiles.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. It may also serve as an intermediate in the production of agrochemicals or specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2,6-Difluorophenyl)-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole-2-thione involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group and the thiazole ring are key structural features that enable binding to these targets, potentially inhibiting their activity or modulating their function. The pyrrolidinylmethyl group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,6-Difluorophenyl)-4-methyl-1,3-thiazole-2-thione
  • 3-(2,6-Difluorophenyl)-4-(morpholin-4-ylmethyl)-1,3-thiazole-2-thione
  • 3-(2,6-Difluorophenyl)-4-(piperidin-1-ylmethyl)-1,3-thiazole-2-thione

Uniqueness

Compared to similar compounds, 3-(2,6-Difluorophenyl)-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole-2-thione is unique due to the presence of the pyrrolidinylmethyl group, which may confer distinct pharmacokinetic and pharmacodynamic properties. This structural feature can influence the compound’s binding affinity, selectivity, and overall biological activity, making it a valuable candidate for further research and development.

Properties

IUPAC Name

3-(2,6-difluorophenyl)-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N2S2/c15-11-4-3-5-12(16)13(11)18-10(9-20-14(18)19)8-17-6-1-2-7-17/h3-5,9H,1-2,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYDDCLGQDQBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CSC(=S)N2C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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